molecular formula C12H11N2O4- B1624092 3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid CAS No. 97310-92-4

3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1624092
CAS RN: 97310-92-4
M. Wt: 247.23 g/mol
InChI Key: CUXRQFIRNCGAIV-UHFFFAOYSA-M
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Description

3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 248.24 and a molecular formula of C12H12N2O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H12N2O4 . The InChI code for this compound is 1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3, (H,13,15) (H,16,17) .

Scientific Research Applications

Indolic Compounds in Disease Biomarkers and Microbial Metabolism

Indolic structure metabolites, such as those derived from the microbial biotransformation of tryptophan, play significant roles in human health. These metabolites, including indole-3-acetic acid and indole-3-propionic acid, are associated with gut bacteria and have been implicated in cardiovascular, brain, and gastrointestinal diseases. Their levels in the blood can serve as biomarkers for diagnosing and monitoring these conditions (Beloborodova, Chernevskaya, & Getsina, 2020).

Antioxidant Properties and Growth Promotion in Plants

Melatonin, an indole derivative, exhibits antioxidant properties and promotes growth in plant tissues. It plays a role in coordinating photoperiodic responses, regulating plant reproductive physiology, and defending cells against harsh environmental conditions. The diverse functions of melatonin in plants highlight the potential applications of related indolic compounds in agricultural and environmental sciences (Paredes, Korkmaz, Manchester, Tan, & Reiter, 2009).

Therapeutic Applications and Industrial Importance

Phenolic compounds like syringic acid, which shares structural similarities with indolic compounds, have shown a wide range of therapeutic applications including antioxidant, antimicrobial, and anti-inflammatory activities. These properties suggest that indolic compounds, by extension, could have significant biomedical and industrial applications (Srinivasulu, Ramgopal, Ramanjaneyulu, Anuradha, & Kumar, 2018).

Biocatalysis and Environmental Applications

Indole-3-acetic acid (IAA), an indole derivative, is catabolized by bacteria through specific gene clusters. This process has implications for environmental science and biotechnology, suggesting that similar indolic compounds could be used in bioremediation and the treatment of pathologies related to their excess in biological systems (Laird, Flores, & Leveau, 2020).

properties

IUPAC Name

3-acetamido-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRQFIRNCGAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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